molecular formula C11H7Cl2NO2S B2546696 [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 757192-72-6

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2546696
M. Wt: 288.14
InChI Key: VOHNVMFAUGANIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular weight of 288.15 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a powder in physical form . It has a molecular weight of 288.15 .

Scientific Research Applications

Molecular Interactions and Receptor Binding

One study delves into the molecular interactions between cholecystokinin (CCK) receptor agonists and antagonists, showcasing how structurally related molecules can have contrasting pharmacological characteristics due to differences in their binding sites on the human CCK(1) receptor. This is exemplified by comparing 1-[2-(4-(2-Chlorophenyl)thiazol-2-yl) aminocarbonyl indoyl] acetic acid (a CCK(1) receptor antagonist) with its agonist counterpart, highlighting the molecular basis of their distinct pharmacological effects (Gouldson et al., 2000).

Crystal Structure and Spectroscopic Characterization

Research focused on the synthesis, crystal structure, and spectroscopic characterization of compounds structurally similar to "[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid" provides insights into their chemical properties. For instance, the study of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid highlights the importance of intermolecular hydrogen bonds in stabilizing crystal structures, contributing to our understanding of such compounds' physical and chemical behavior (Aydin et al., 2010).

Anti-Inflammatory and Analgesic Activities

Investigations into the anti-inflammatory and analgesic properties of related thiazole-5-acetic acids and esters reveal potential pharmacological applications. These studies suggest that compounds within this chemical class can exhibit significant anti-inflammatory and analgesic effects, offering a basis for developing new therapeutic agents (Attimarad & Bagavant, 1999).

Conformational Studies

Conformational analysis of phenoxyacetic acid derivatives, including those structurally similar to "[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid," provides valuable insights into their chemical behavior. Such studies offer a deeper understanding of how these compounds' structures influence their physical properties and interactions with biological molecules (Lynch et al., 2003).

Photolytic Transformation

Research on the photolytic transformation of diclofenac, a compound related by structural motifs to "[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid," explores the environmental fate of such chemicals. Understanding the transformation products and pathways under UV irradiation can inform environmental risk assessments and pollution management strategies (Eriksson et al., 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHNVMFAUGANIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

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